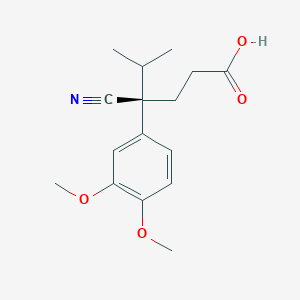

(R)-(+)-Verapamilic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHCLIANLKRGLY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profiling of (R)-(+)-Verapamilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. (R)-(+)-Verapamilic Acid, a primary metabolite of the widely used calcium channel blocker Verapamil, requires thorough physicochemical characterization to understand its pharmacokinetic profile. This guide provides a comprehensive framework for determining the solubility of this compound. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design, integrates self-validating systems for data integrity, and is grounded in authoritative scientific principles and regulatory standards. We will explore the theoretical underpinnings of solubility for an acidic molecule, detail a robust experimental workflow for thermodynamic solubility determination, and discuss the interpretation and application of the resulting data in a drug development context.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in physiological fluids. For orally administered drugs, poor aqueous solubility is a major hurdle, often leading to low and erratic absorption, which can compromise therapeutic outcomes and even lead to development failure.[1] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making solubility assessment a cornerstone of pre-formulation and formulation development.[1]

This compound is a metabolite of Verapamil, a drug classified as a Class II substance under the Biopharmaceutics Classification System (BCS) – meaning it has high permeability but low solubility.[1][2] While Verapamil itself is a weak base, its metabolite, Verapamilic Acid, possesses a carboxylic acid functional group, fundamentally altering its physicochemical properties. Understanding the solubility of this acidic metabolite is crucial for a complete pharmacokinetic picture of Verapamil.

This guide will focus on determining the thermodynamic equilibrium solubility , which represents the true saturation point of a compound in a solvent at a given set of conditions (e.g., pH, temperature) and is the gold standard for regulatory submissions.[3][4][5] This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in early discovery.[3][4]

Physicochemical Foundations: Predicting the Behavior of this compound

Before embarking on experimental work, a theoretical assessment based on the molecule's structure provides a predictive framework for its solubility behavior.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

This compound is a weak acid due to its carboxylic acid moiety. Its solubility in aqueous media is therefore highly dependent on the pH of the environment. The relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to the un-ionized form of the acid is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻]/[HA])

Where:

-

[A⁻] is the concentration of the ionized (deprotonated) form.

-

[HA] is the concentration of the un-ionized (protonated) form.

The total aqueous solubility (ST) is the sum of the intrinsic solubility of the un-ionized form (S0) and the concentration of the ionized form:

S_T = S_0 + [A⁻]

For a weak acid, as the pH increases above the pKa, the equilibrium shifts towards the more water-soluble ionized form, leading to a significant increase in total solubility.[6][7][8] Conversely, at a pH well below the pKa, the compound will predominantly exist in its less soluble, un-ionized form.

Estimating the pKa of this compound

An accurate pKa value is essential for predicting the pH-solubility profile. While experimental determination is ideal, computational tools can provide a reliable estimate. Software such as ACD/Labs Percepta platform utilizes extensive databases of experimental values to predict pKa based on chemical structure.[7][9][10]

Based on the structure—a carboxylic acid on a benzene ring substituted with electron-donating methoxy groups—the pKa of this compound is estimated to be approximately 4.5 - 5.0 . This is slightly higher than benzoic acid (pKa ~4.2) due to the electronic effects of the methoxy groups.[11][12] This predicted pKa indicates that the solubility of this compound will begin to increase significantly as the pH of the medium rises above ~4.5.

Experimental Design: A Validated Approach to Thermodynamic Solubility

The following section details a comprehensive, self-validating experimental plan for determining the thermodynamic solubility of this compound. The cornerstone of this plan is the Shake-Flask Method , which is widely recognized by regulatory bodies as the most reliable technique for this purpose.[5][10]

Core Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a specific volume of solvent (e.g., a buffer of a known pH). The resulting suspension is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. After separating the undissolved solid, the concentration of the dissolved compound in the clear supernatant is measured using a validated analytical method. This concentration represents the thermodynamic solubility.[5][10]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

3.3.1. Materials and Reagents

-

This compound (API): Purity >99%, with characterization data (e.g., Certificate of Analysis, XRPD to confirm polymorphic form).

-

Buffer Systems: As per USP standards, covering the physiological pH range (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).[13] Additional buffers around the predicted pKa should be included.

-

Solvents for HPLC Mobile Phase: HPLC-grade acetonitrile, methanol, and water.

-

Reagents for Buffers: Potassium phosphate monobasic, sodium hydroxide, hydrochloric acid, etc. (ACS grade or higher).

3.3.2. Analytical Method Validation (Self-Validating System)

Before initiating the solubility study, a quantitative analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed and validated.[14][15] This is a critical step for trustworthiness, as the accuracy of the final solubility data hinges on the reliability of this method.

-

Rationale: Validation ensures the method is specific for this compound, linear over the expected concentration range, accurate, precise, and robust.[16]

-

Procedure:

-

Specificity: Demonstrate that buffer components and potential impurities do not interfere with the API peak.

-

Linearity: Prepare a series of standard solutions of known concentrations and generate a calibration curve. A correlation coefficient (r²) > 0.999 is required.

-

Accuracy & Precision: Analyze samples of known concentration at low, medium, and high points of the calibration curve. Accuracy should be within 98-102%, and precision (RSD) should be <2%.

-

Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified. This is crucial for measuring low solubilities.

-

3.3.3. Solubility Measurement (Shake-Flask)

This protocol should be performed in triplicate for each pH condition to ensure statistical validity.

-

Vessel Preparation: Use clear glass vials with screw caps.

-

Dispensing Media: Add a precise volume (e.g., 5 mL) of the desired buffer to each vial. Pre-equilibrate the media to the study temperature (37 ± 1 °C).

-

Addition of API: Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A preliminary test can estimate the required amount.

-

Equilibration: Place the sealed vials in an orbital shaker or tumbling incubator set to 37 ± 1 °C. Agitate at a speed sufficient to keep the solid suspended (e.g., 150 rpm).

-

Sampling for Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations from the last two time points are statistically identical.

-

Phase Separation: At the designated time point, remove the vials from the shaker. Allow them to stand briefly to let larger particles settle. Withdraw an aliquot and separate the solid phase immediately. This can be done by:

-

Centrifugation: At 37 °C to prevent precipitation upon cooling.

-

Filtration: Using a syringe filter (e.g., 0.22 µm PVDF). Causality Note: The filter material must be validated for low API binding to prevent artificially low results.

-

-

Sample Processing: Immediately dilute the clear supernatant with mobile phase to a concentration within the validated range of the HPLC method. This prevents precipitation upon cooling or solvent evaporation.

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using the validated HPLC method.

-

Measure the pH of the remaining supernatant to confirm it has not shifted significantly during the experiment.[10]

-

Collect the residual solid from the vials, dry it, and analyze using a technique like X-ray Powder Diffraction (XRPD). Trustworthiness Note: This step is crucial to confirm that the API has not changed its polymorphic form during the experiment, as different polymorphs can have different solubilities.[17][18]

-

Data Presentation and Interpretation

Tabulated Solubility Data

All quantitative data should be summarized in a clear, structured table.

| pH of Buffer | Mean Solubility (mg/mL) | Standard Deviation | Mean Final pH |

| 1.2 | [Insert Data] | [Insert Data] | [Insert Data] |

| 4.5 | [Insert Data] | [Insert Data] | [Insert Data] |

| 5.0 | [Insert Data] | [Insert Data] | [Insert Data] |

| 6.8 | [Insert Data] | [Insert Data] | [Insert Data] |

| 7.4 | [Insert Data] | [Insert Data] | [Insert Data] |

pH-Solubility Profile Visualization

A plot of solubility versus pH provides an intuitive visual representation of the compound's behavior.

Caption: Predicted pH-Solubility Profile for an Acidic Drug.

Biopharmaceutics Classification System (BCS) Application

The solubility data are used to classify the drug substance according to the BCS. A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[1][13]

-

Calculation: Dose (mg) / Lowest Measured Solubility (mg/mL) = Volume (mL)

-

Interpretation: If this calculated volume is ≤ 250 mL, the drug is classified as highly soluble (BCS Class 1 or 3). If > 250 mL, it is poorly soluble (BCS Class 2 or 4). This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.[2][14]

Conclusion: From Data to Drug Development Strategy

A meticulously executed solubility study, grounded in sound scientific principles, provides indispensable data for drug development. The pH-solubility profile of this compound will directly inform strategies for formulation, predict its behavior in different segments of the gastrointestinal tract, and contribute to a comprehensive understanding of its overall pharmacokinetic properties. By following the integrated and self-validating workflow detailed in this guide, researchers can generate high-quality, reliable, and defensible solubility data that will stand up to scientific and regulatory scrutiny, ultimately facilitating the development of safe and effective medicines.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Pathade, P. A., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists, 4(2), 164. [Link]

-

FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. U.S. Food and Drug Administration. [Link]

-

Gothoskar, A. V. (2015). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies, 22(3), 6-11. [Link]

- Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.

-

Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). [Link]

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.

-

Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. [Link]

- Johnson, S. M., & Khalil, S. W. (1987). An HPLC method for the determination of verapamil and norverapamil in human plasma. Drug development and industrial pharmacy, 13(7), 1187-1201.

-

ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]

- Pudipeddi, M., Serajuddin, A. T. M., Grant, D. J. W., & Stahl, P. H. (2005). Solubility and Dissolution of Weak Acids, Bases, and Salts. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 45-68). Wiley-VCH.

-

USP. (2023). General Chapter <1236> Solubility Measurements. United States Pharmacopeia and National Formulary (USP-NF). [Link]

- Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(1), 49-65.

-

Benta, M., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Chromatography B, 852(1-2), 483-488. [Link]

- Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.

-

INCHEM. (n.d.). Verapamil (PIM 552). [Link]

-

MDPI. (2015). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 20(12), 21849-21865. [Link]

- Hadgraft, J., & Valenta, C. (2000). pH, pKa and dermal delivery. International journal of pharmaceutics, 200(2), 243-247.

-

PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]

- Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. ADMET & DMPK, 7(4), 228-252.

- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

-

Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids. [Link]

-

Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 38-45. [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. [Link]

-

FDA. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

-

University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. [Link]

-

ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation. [Link]

-

Gapsys, V., et al. (2020). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 16(11), 7114-7126. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. McGraw Hill. [Link]

-

Taylor & Francis. (n.d.). Henderson Hasselbalch equation – Knowledge and References. [Link]

-

Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

-

ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. American Chemical Society. [Link]

-

JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

-

YouTube. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ResearchGate. (n.d.). Solubility of Pharmaceuticals and Their Salts As a Function of pH. [Link]

-

PubMed. (2001). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. [Link]

-

Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

-

American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. [Link]

-

Journal of Applied Pharmaceutical Science. (2011). Development and validation of dissolution procedures. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fda.gov [fda.gov]

- 13. ddtjournal.net [ddtjournal.net]

- 14. mdpi.com [mdpi.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. mastercontrol.com [mastercontrol.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to the Stability Profile of (R)-(+)-Verapamilic Acid

Introduction

(R)-(+)-Verapamilic Acid, a key chiral intermediate in the synthesis of the calcium channel blocker (R)-Verapamil, warrants a thorough understanding of its stability profile to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the potential degradation pathways and critical stability factors for this compound. Drawing upon established knowledge of the stability of its parent compound, Verapamil, and fundamental principles of organic chemistry, this document outlines a robust framework for assessing and controlling the stability of this crucial synthetic intermediate.

This compound, chemically known as (R)-2-(3,4-dimethoxyphenyl)-2-isopropyl-5-nitrilepentanoic acid, possesses a quaternary chiral center and a carboxylic acid functionality, both of which are key determinants of its stability. Understanding its behavior under various stress conditions is paramount for defining appropriate storage, handling, and processing parameters.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value/Information | Source |

| Chemical Formula | C₂₇H₃₈N₂O₄ | [1] |

| Molecular Weight | 454.60 g/mol | [1] |

| Appearance | Likely a solid, given its carboxylic acid nature. | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Aqueous solubility will be pH-dependent, increasing at higher pH due to carboxylate formation. | Inferred |

| pKa | The carboxylic acid moiety will have a pKa in the range of 4-5, typical for carboxylic acids. | Inferred |

Predicted Stability Profile and Degradation Pathways

While direct stability studies on this compound are not extensively published, its stability profile can be inferred from the known degradation of Verapamil and the inherent reactivity of its functional groups. Verapamil hydrochloride has been shown to be susceptible to degradation under oxidative and basic conditions[2].

Hydrolytic Stability

Given the presence of a carboxylic acid, significant degradation under typical hydrolytic conditions (pH 1-9) is not anticipated for the core structure. However, the nitrile group could be susceptible to hydrolysis under more forcing acidic or basic conditions, potentially leading to the formation of an amide and subsequently a dicarboxylic acid derivative.

-

Acidic Conditions: The nitrile group may undergo slow hydrolysis to a carboxylic acid.

-

Basic Conditions: The carboxylic acid will be deprotonated to the carboxylate, which is generally stable. The nitrile may be more susceptible to hydrolysis under strong basic conditions.

Oxidative Stability

Verapamil is known to degrade under oxidative conditions[2]. The methoxy groups on the aromatic rings of this compound are potential sites for oxidation, which could lead to the formation of N-oxides or demethylated derivatives. The tertiary amine, if present as an impurity from the synthesis of verapamil, would also be a primary target for oxidation.

Photostability

Aqueous solutions of verapamil have been reported to be susceptible to photodegradation. Therefore, this compound should be considered potentially photolabile and protected from light during storage and handling. Photodegradation could involve complex radical-mediated pathways affecting the aromatic rings and other parts of the molecule.

Thermal Stability

Verapamil hydrochloride exhibits thermal stability up to approximately 180°C. It is reasonable to expect this compound to have a comparable or slightly lower thermal stability. Thermal stress could lead to decarboxylation at very high temperatures, although this is generally not a concern under typical pharmaceutical processing and storage conditions.

Chiral Stability: Racemization

A critical stability concern for this compound is the potential for racemization at the quaternary chiral center adjacent to the carboxylic acid group. While quaternary carbons are generally stereochemically stable, the presence of the activating carbonyl group could facilitate enolization under certain conditions (strong acid or base, elevated temperature), which would lead to a loss of enantiomeric purity.

Proposed Stability Testing Program

A comprehensive stability testing program is essential to experimentally determine the stability profile of this compound. This program should include forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies should be conducted in accordance with ICH guidelines to understand the intrinsic stability of the molecule[3][4][5].

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

To another 1 mL of the stock solution, add 9 mL of 1 M HCl.

-

Heat both solutions at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.

-

Keep both solutions at room temperature for 24 hours.

-

At appropriate time points, withdraw aliquots, neutralize with an equivalent amount of HCl, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

-

To another 1 mL of the stock solution, add 9 mL of 30% H₂O₂.

-

Keep both solutions at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw aliquots and dilute with mobile phase for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of solid this compound in a petri dish.

-

Expose to 105°C in a temperature-controlled oven for 7 days.

-

At appropriate time points, withdraw samples, dissolve in methanol, and dilute for analysis.

-

-

Photostability:

-

Expose a solution of this compound (0.1 mg/mL in methanol/water) and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

Analyze the samples at the end of the exposure.

-

Protocol 2: Stability-Indicating Chiral HPLC Method

Objective: To develop and validate a stability-indicating chiral HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or an α1-acid glycoprotein (AGP) column)[6][7]

Chromatographic Conditions (Proposed Starting Point):

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 278 nm

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation and Visualization

Table 2: Summary of Forced Degradation Results (Hypothetical)

| Stress Condition | Reagent | Duration | Temperature | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 1 M HCl | 24 h | 60°C | < 5% | Minor unknown peak at RRT 0.8 |

| Base Hydrolysis | 1 M NaOH | 24 h | RT | ~15% | Peak at RRT 1.2 (potential amide) |

| Oxidation | 30% H₂O₂ | 24 h | RT | ~25% | Multiple peaks, potential N-oxides and demethylated products |

| Thermal (Solid) | - | 7 days | 105°C | < 2% | No significant degradation |

| Photostability | Light | - | - | ~10% | Several minor degradation peaks |

Diagrams

Caption: Predicted Degradation Pathways for this compound.

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

The stability of this compound is a critical attribute that directly impacts the quality of the final (R)-Verapamil API. Based on the known degradation pathways of Verapamil and the chemical nature of this compound, it is predicted to be susceptible to oxidative and basic degradation, as well as potential photolytic degradation and racemization. A comprehensive stability testing program, including forced degradation studies and the development of a validated, stability-indicating chiral HPLC method, is essential to fully characterize its stability profile. The protocols and frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to ensure the stability and quality of this important chiral intermediate.

References

- Brandšteterová, E., & Wainer, I. W. (1999). Achiral and chiral high-performance liquid chromatography of verapamil and its metabolites in serum samples.

- Vijayabaskar, S., Srividhya, R., & Anusha, N. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 137, 189-195.

- Jain, M., & Shrivastava, S. N. (2007). A Stability Indicating Assay Method For Verapamil Tablets By High Performance Liquid Chromatography For Stability Studies. Analytical Chemistry: An Indian Journal, 4(4-6), 83-87.

- Al-Ghannam, S. M. (2006). A stability indicating method for verapamil by high-performance liquid chromatography/Diode Array Detector.

- Fieger, H., & Blaschke, G. (1992). Chiral separation of verapamil and some of its metabolites by HPLC and CE. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 971-976.

- Stagni, G., & Gillespie, W. R. (1995). Simultaneous analysis of verapamil and norverapamil enantiomers in human plasma by high performance liquid chromatography.

-

Chiral Laboratories. (n.d.). Forced Degradation Studies. Retrieved from [Link]

- Yoshida, M. I., Gomes, E. C. L., Vianna-Soares, C. D., Cunha, A. F., & Oliveira, M. A. (2010).

- Patel, R. B., Patel, A. A., Patel, S. K., Patel, P. U., & Patel, B. P. (2011). Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1169-1173.

-

Cheméo. (n.d.). Verapamil. Retrieved from [Link]

-

PubChem. (n.d.). Verapamil hydrochloride. Retrieved from [Link]

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 48-55.

Sources

- 1. Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chiral-labs.com [chiral-labs.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to (R)-(+)-Verapamilic Acid

Abstract

This technical guide provides a comprehensive overview of (R)-(+)-Verapamilic Acid (CAS Number: 38175-99-4), a key chiral intermediate in the synthesis of the potent calcium channel blocker, (R)-(+)-Verapamil. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the chemical identity, synthesis, chiral resolution, and analytical characterization of this compound, offering both theoretical insights and practical methodologies. The guide emphasizes the critical role of stereochemistry in the pharmacological activity of Verapamil and provides detailed protocols for the preparation and analysis of its R-enantiomer precursor.

Introduction: The Significance of Chirality in Verapamil's Therapeutic Action

Verapamil, a phenylalkylamine derivative, is a widely prescribed medication for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. It functions by blocking L-type calcium channels, leading to vasodilation and a reduction in cardiac workload. Verapamil is administered as a racemic mixture of its (R)- and (S)-enantiomers. However, these enantiomers exhibit distinct pharmacological profiles. The (S)-enantiomer is approximately 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer. Conversely, the (R)-enantiomer displays a longer plasma half-life and has been investigated for its potential in reversing multidrug resistance in cancer therapy.

This stereoselectivity in its mechanism of action underscores the importance of accessing enantiomerically pure forms of Verapamil for targeted therapeutic applications and research. This compound emerges as a critical precursor in the asymmetric synthesis of (R)-(+)-Verapamil, making a thorough understanding of its properties and synthesis essential for pharmaceutical development.

Physicochemical and Structural Characteristics

This compound is a carboxylic acid derivative characterized by a nitrile group and a chiral quaternary carbon center. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 38175-99-4 | |

| Molecular Formula | C₁₆H₂₁NO₄ | |

| Molecular Weight | 291.34 g/mol | |

| IUPAC Name | (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | |

| Alternate Names | (R)-γ-Cyano-3,4-dimethoxy-γ-(1-methylethyl)-benzenebutanoic Acid | |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Melting Point | Data not available for the free acid. The hydrochloride salt of (R)-(+)-Verapamil has a melting point of approximately 142 °C (decomposes). | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. Solubility of the related (R)-(+)-Verapamil HCl is high in water, acetone, and various alcohols. | |

| pKa | Estimated to be around 4-5 for the carboxylic acid group. | General chemical knowledge of carboxylic acids |

| Optical Rotation | Positive (+) | The "(+)" designation in the name indicates dextrorotation. |

Synthesis and Chiral Resolution: A Pathway to Enantiomeric Purity

The industrial production of enantiomerically pure Verapamil often relies on the resolution of a racemic intermediate. A scalable and efficient method involves the synthesis of racemic verapamilic acid followed by its resolution using a chiral resolving agent.

Synthesis of Racemic Verapamilic Acid

The synthesis of racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid (verapamilic acid) serves as the foundational step. While various synthetic routes exist, a common approach involves the condensation of 3,4-dimethoxyphenylacetonitrile with a suitable alkylating agent.

Chiral Resolution of Verapamilic Acid

The separation of the racemic verapamilic acid into its constituent enantiomers is a critical step. This is effectively achieved through the formation of diastereomeric salts with a chiral amine, such as α-methylbenzylamine. The differential solubility of these diastereomeric salts allows for their separation by fractional crystallization.

Caption: Chiral resolution of racemic verapamilic acid.

The following protocol is adapted from a scalable route to the pure enantiomers of Verapamil and provides a robust method for obtaining this compound.

-

Dissolution: Dissolve racemic verapamilic acid (1.0 equivalent) in a suitable solvent, such as methanol or a mixture of toluene and methanol.

-

Addition of Resolving Agent: Add (S)-(-)-α-methylbenzylamine (approximately 0.5 equivalents) to the solution.

-

Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, which is the (R)-verapamilic acid • (S)-α-methylbenzylamine salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove any adhering mother liquor.

-

Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2.

-

Extraction: Extract the liberated this compound with an organic solvent, for example, ethyl acetate or dichloromethane.

-

Purification: Wash the organic extracts with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the desired this compound.

Analytical Methods for Characterization and Quality Control

Ensuring the enantiomeric and chemical purity of this compound is paramount for its use in the synthesis of high-quality active pharmaceutical ingredients (APIs). A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the resolved acid, a chiral stationary phase is required. Columns based on polysaccharide derivatives, such as cellulose or amylose carbamates, are often effective in separating the enantiomers of verapamilic acid. A typical mobile phase would consist of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Reversed-Phase HPLC (for chemical purity): The chemical purity can be assessed using a standard reversed-phase column (e.g., C18). A mobile phase of acetonitrile and water (or a buffer) with an acidic modifier like formic or trifluoroacetic acid is commonly used. Detection is typically performed using a UV detector at a wavelength where the aromatic rings of the molecule absorb, such as 278 nm.

| Parameter | Condition | Source(s) |

| Column | Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | |

| Mobile Phase | 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 278 nm | |

| Column | LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6) | |

| Mobile Phase | Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v) | |

| Flow Rate | 0.5 mL/min | |

| Detection | Fluorescence (Ex: 280 nm, Em: 313 nm) |

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of protons in the molecule. Key signals would include those for the aromatic protons, the methoxy groups, the isopropyl group, and the aliphatic chain protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the characteristic signals for the nitrile carbon, the carbonyl carbon of the carboxylic acid, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and a C≡N stretch for the nitrile group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Subsequent Synthetic Transformations

Once enantiomerically pure this compound is obtained, it can be converted to (R)-(+)-Verapamil through a series of well-established chemical transformations. This typically involves the amidation of the carboxylic acid with N-methylhomoveratrylamine, followed by the reduction of the resulting amide to the corresponding tertiary amine.

Caption: Synthesis of (R)-(+)-Verapamil.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or controlled manufacturing setting. As a cyano-containing carboxylic acid, it should be considered potentially hazardous.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a fundamentally important chiral building block in the synthesis of enantiomerically pure (R)-(+)-Verapamil. A comprehensive understanding of its synthesis, purification, and analytical characterization is crucial for the development of stereochemically defined pharmaceuticals. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this key intermediate. The continued exploration of efficient and scalable synthetic routes to chiral compounds like this compound will undoubtedly contribute to the advancement of targeted and safer therapeutics.

References

-

Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 377–381. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Crystal forms of verapamil hydrochloride.

-

Al-Saeed, M., El-Tohmy, M., Abdel-Aziz, H., & Al-Dosari, M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2095. [Link]

-

Sultana, N., Arayne, M. S., & Naveed, S. (2012). Enantiomeric Separation of Verapamil and Its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS. Journal of Chromatographic Science, 51(6), 546–554. [Link]

-

Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. (2012). Journal of the Mexican Chemical Society, 56(3), 268-273. [Link]

A Technical Guide to (R)-(+)-Verapamilic Acid: A Versatile Chiral Building Block for Asymmetric Synthesis

Abstract

Chirality is a fundamental principle in drug development, where the stereochemistry of a molecule can dictate its efficacy and safety. (R)-(+)-Verapamilic Acid, a key chiral intermediate in the synthesis of the calcium channel blocker Verapamil, stands out as a valuable building block for asymmetric synthesis.[1][2] Its structure, featuring a stable quaternary stereocenter and a versatile carboxylic acid functional group, provides a robust platform for constructing complex chiral molecules. This guide offers an in-depth examination of this compound, from its synthesis and resolution to its application in stereospecific transformations. We provide detailed, field-tested protocols, explain the causality behind methodological choices, and explore its potential beyond its traditional role as a Verapamil precursor, making this a critical resource for researchers in medicinal chemistry and process development.

Introduction: The Imperative of Enantiomeric Purity in Phenylalkylamines

Verapamil is a phenylalkylamine drug widely used to treat hypertension, angina, and cardiac arrhythmias.[3] It is administered as a racemic mixture, yet its pharmacological activity is highly stereospecific. The (S)-(-)-enantiomer is approximately 10 to 20 times more potent as a calcium channel antagonist than the (R)-(+)-enantiomer.[3][4] This disparity underscores the critical need for efficient methods to access enantiomerically pure compounds.

The synthesis of single-enantiomer drugs can be approached through asymmetric synthesis or by resolving a racemic mixture.[5] The latter, known as chiral resolution, is a robust and scalable method for separating enantiomers.[6] The key intermediate in a scalable synthesis of enantiomerically pure Verapamil is 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, commonly known as verapamilic acid.[7][8] By resolving this racemic acid, one can obtain this compound, a stable chiral building block where the critical stereocenter is locked in a quaternary configuration, preventing racemization in subsequent synthetic steps.[7]

This guide focuses on the practical utility of this compound, presenting it not merely as an intermediate but as a versatile starting material for broader applications in asymmetric synthesis.

Physicochemical Properties and Characterization

A thorough understanding of a building block's properties is foundational to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | N/A |

| CAS Number | 38175-99-4 | |

| Molecular Formula | C₁₆H₂₁NO₄ | |

| Molecular Weight | 291.35 g/mol | |

| Appearance | Typically a white to off-white solid | N/A |

| Key Structural Features | Chiral quaternary carbon, Carboxylic acid, Nitrile, 3,4-Dimethoxyphenyl group | [7] |

Spectroscopic Characterization:

-

¹H NMR: Will show characteristic peaks for the two methoxy groups on the aromatic ring, the isopropyl group diastereotopic methyls, the methylene protons of the hexanoic acid chain, and the aromatic protons.

-

¹³C NMR: Will display distinct signals for the quaternary carbon, nitrile carbon, carboxyl carbon, and the aromatic carbons.

-

IR Spectroscopy: Will exhibit strong absorption bands for the nitrile (C≡N) stretch (~2240 cm⁻¹) and the carboxylic acid C=O (~1710 cm⁻¹) and O-H (broad, ~3000 cm⁻¹) stretches.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ can be readily identified.

Core Methodology: Synthesis and Chiral Resolution

The most reliable and scalable method for producing this compound is through the classical resolution of its racemic form. This process leverages the formation of diastereomeric salts with a chiral amine, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.[6][9]

Workflow for Chiral Resolution

Caption: Synthetic route from this compound to (R)-Verapamil.

Experimental Protocol: Synthesis of (R)-Verapamil

A. Step 1: Amide Coupling

-

Acid Chloride Formation: Suspend this compound (1.0 eq) in a dry, inert solvent like toluene. Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise at room temperature. Heat the mixture gently (e.g., 50 °C) for 1-2 hours until gas evolution ceases. Causality: Converting the carboxylic acid to the more reactive acid chloride facilitates a clean and high-yielding amidation reaction, avoiding the need for coupling agents that can be difficult to remove.

-

Amidation: Cool the reaction mixture. In a separate flask, dissolve N-methylhomoveratrylamine (1.1 eq) and a non-nucleophilic base like triethylamine (~1.5 eq) in a dry solvent such as dichloromethane. Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Upon completion, quench with water, separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), dilute base (e.g., saturated NaHCO₃), and brine. Dry over Na₂SO₄ and concentrate to yield the crude amide intermediate.

B. Step 2: Selective Amide Reduction

-

Setup: Dissolve the crude amide from the previous step in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0 °C. Add borane dimethyl sulfide complex (BH₃·SMe₂, ~2.0 eq) dropwise. Causality: Borane is a highly effective reagent for reducing tertiary amides. It is generally selective for the amide over the nitrile group present in the molecule, a critical requirement for this synthesis. [8]3. Reaction and Quench: Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by 1M HCl.

-

Work-up and Purification: Heat the mixture to reflux for 1 hour to hydrolyze borane complexes. After cooling, make the solution basic with aqueous NaOH. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude (R)-Verapamil can be purified by column chromatography or by salt formation and recrystallization.

Expanding Horizons: Broader Synthetic Potential

The utility of this compound extends beyond Verapamil synthesis. Its functional handles allow for diverse transformations, making it a valuable scaffold for creating novel chiral molecules.

Caption: Potential synthetic transformations of this compound.

-

As a Chiral Scaffold: The 3,4-dimethoxyphenyl ring can be further functionalized via electrophilic aromatic substitution, and the carboxylic acid provides a handle for peptide coupling or esterification, enabling its incorporation into larger, more complex structures.

-

Access to Chiral Alcohols and Amines: The carboxylic acid can be reduced to a primary alcohol, or converted via a Curtius or Hofmann rearrangement to a primary amine, all while preserving the original stereocenter. These new functional groups open pathways to different classes of chiral compounds.

-

Nitrile Group Manipulation: The nitrile can be reduced to a primary amine or hydrolyzed to another carboxylic acid, creating bifunctional chiral molecules that are valuable in polymer chemistry and ligand synthesis.

Conclusion

This compound is more than a mere precursor to its namesake drug; it is a robust, highly functionalized, and stereochemically stable chiral building block. Its availability through a scalable classical resolution process makes it an attractive starting point for complex synthesis. [7][8]By leveraging the reactivity of its carboxylic acid and nitrile moieties, chemists can access a wide array of novel chiral structures. This guide has provided the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this versatile molecule.

References

-

Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 381–384.

-

Al-Saeed, F. A., Al-Angary, A. A., & El-Yazbi, F. A. (2020). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 25(21), 5183.

-

Bannister, R. M., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Request PDF on ResearchGate.

-

ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS).

-

Kuchar, M., et al. (2004). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & Medicinal Chemistry, 12(10), 2559-2567.

-

Cliffe, I. A., & Ifill, A. D. (1998). New intermediates for the preparation of verapamil derivates. Google Patents, WO1998011061A1.

-

Wikipedia. (2023). Chiral resolution.

-

Sigma-Aldrich. (n.d.). This compound.

-

Veranova. (n.d.). Chiral Resolution and Confirmation.

-

Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Medicinal and Organic Chemistry.

-

Coe, D. M., & Storer, R. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(5), 406-415.

-

Enamine. (n.d.). Chiral Building Blocks Selection.

-

National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Summary for CID 2520.

Sources

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. veranova.com [veranova.com]

A Technical Guide to the Discovery, Resolution, and Preparative Isolation of Verapamilic Acid Enantiomers

Abstract

Verapamil, a cornerstone in the management of cardiovascular diseases, is administered as a racemic mixture. However, its therapeutic actions and side-effect profiles are predominantly dictated by the stereochemistry of its constituent enantiomers. The (S)-enantiomer is a potent calcium channel blocker, while the (R)-enantiomer exhibits significantly reduced cardiovascular activity but shows promise in overcoming multidrug resistance in cancer therapy.[1] This profound stereospecificity originates from the chiral precursor, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, commonly known as verapamilic acid. The effective separation and isolation of verapamilic acid enantiomers are, therefore, of paramount importance in the development of enantiopure verapamil and its analogs. This in-depth technical guide provides a comprehensive overview of the discovery, analytical-scale resolution, and preparative-scale isolation of verapamilic acid enantiomers, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Imperative of Verapamilic Acid

The journey to enantiopure verapamil begins with its key synthetic intermediate, verapamilic acid. This molecule possesses a single stereocenter at the C4 position, a quaternary carbon, which presents a significant challenge in its stereoselective synthesis and separation. The differential pharmacology of verapamil enantiomers underscores the critical need for robust methods to obtain optically pure verapamilic acid.[1][2] The development of such methods has been a pivotal achievement in pharmaceutical process chemistry, enabling the large-scale production of single-enantiomer drugs with improved therapeutic indices.

This guide will navigate the historical context of verapamilic acid's synthesis and resolution, delve into the principles and practicalities of analytical chiral separations, and provide detailed protocols for the preparative isolation of its enantiomers through classical diastereomeric salt crystallization and modern chromatographic techniques.

The Genesis of Racemic Verapamilic Acid: A Synthetic Overview

The initial synthesis of racemic verapamilic acid laid the groundwork for its subsequent resolution. While various synthetic routes have been developed, a common strategy involves the alkylation of a cyanoacetate derivative. A representative synthesis is outlined below:

-

Step 1: Knoevenagel Condensation: Isobutyraldehyde is condensed with ethyl cyanoacetate in the presence of a base like piperidine and acetic acid.

-

Step 2: Michael Addition: The resulting intermediate undergoes a Michael addition with a suitable vinyl donor.

-

Step 3: Hydrolysis and Decarboxylation: Subsequent hydrolysis and decarboxylation yield racemic verapamilic acid.

The creation of the quaternary stereocenter in an achiral environment results in a 50:50 mixture of the (R)- and (S)-enantiomers, necessitating a resolution step to isolate the desired stereoisomer.

Analytical-Scale Enantioseparation: Quantifying Enantiomeric Purity

The ability to accurately determine the enantiomeric excess (e.e.) is crucial for monitoring the efficiency of the resolution process and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose.

The Principle of Chiral Recognition on Stationary Phases

Chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase. For acidic compounds like verapamilic acid, anion-exchange type CSPs are particularly effective.[3] These CSPs, such as CHIRALPAK QN-AX and QD-AX, utilize quinine or quinidine derivatives as chiral selectors. The separation mechanism is based on the formation of transient diastereomeric ion-pairs between the protonated tertiary amine of the chiral selector and the deprotonated carboxylic acid of the analyte. These interactions, supplemented by hydrogen bonding, π-π stacking, and steric hindrance, lead to different retention times for the two enantiomers.

Recommended Analytical HPLC Method

The following method provides a robust and reliable means for the baseline separation of verapamilic acid enantiomers.

Table 1: Analytical Chiral HPLC Parameters for Verapamilic Acid Enantioseparation

| Parameter | Condition |

| Column | CHIRALPAK QD-AX (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol/Acetic Acid/Ammonium Acetate (100/0.3/0.15, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 0.5 mg/mL in mobile phase |

| Expected Retention | (S)-enantiomer: ~8 min, (R)-enantiomer: ~10 min |

Causality of Experimental Choices:

-

CHIRALPAK QD-AX: This quinidine-based CSP is selected for its proven efficacy in resolving a wide range of acidic chiral compounds through anion-exchange interactions.[3]

-

Methanol with Acid/Base Additives: The polar organic mobile phase ensures good solubility of the analyte. Acetic acid protonates the chiral selector, while ammonium acetate acts as a counter-ion, modulating the retention and improving peak shape.

-

UV Detection at 280 nm: Verapamilic acid contains a dimethoxyphenyl chromophore that exhibits strong absorbance at this wavelength, providing good sensitivity.

Preparative-Scale Isolation: From Racemate to Enantiopure Acid

Two primary strategies are employed for the large-scale isolation of verapamilic acid enantiomers: classical diastereomeric salt crystallization and preparative chiral chromatography.

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique remains a cost-effective and scalable method for obtaining enantiopure compounds. It involves reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.

Workflow for Diastereomeric Salt Crystallization:

Caption: Workflow of diastereomeric salt crystallization.

Detailed Protocol for the Resolution of Verapamilic Acid with (R)-(+)-α-Methylbenzylamine:

-

Dissolution: In a suitable reactor, dissolve 100 g of racemic verapamilic acid in 500 mL of methanol at 50-60 °C.

-

Addition of Resolving Agent: Slowly add 41.6 g (1.0 equivalent) of (R)-(+)-α-methylbenzylamine to the solution while maintaining the temperature.

-

Crystallization: Allow the mixture to cool slowly to room temperature with gentle stirring. The less soluble diastereomeric salt, the (S)-verapamilic acid-(R)-(+)-α-methylbenzylamine salt, will begin to crystallize.

-

Maturation: Stir the resulting slurry at room temperature for 4-6 hours, then cool to 0-5 °C and hold for an additional 2 hours to maximize the yield.

-

Isolation: Filter the crystalline salt and wash the filter cake with a small amount of cold methanol.

-

Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, recrystallize the salt from methanol. The enantiomeric excess of the acid should be monitored by chiral HPLC after each crystallization step.

-

Liberation of the Free Acid: Suspend the diastereomerically pure salt in a mixture of 500 mL of water and 500 mL of ethyl acetate. Acidify the mixture to a pH of 1-2 with 2M hydrochloric acid with stirring.

-

Extraction and Isolation: Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield enantiopure (S)-verapamilic acid.

-

Isolation of the (R)-Enantiomer: The (R)-enantiomer can be recovered from the mother liquor by acidification and extraction, though it will be of lower enantiomeric purity and may require further purification.

Table 2: Physicochemical Properties of Verapamilic Acid Diastereomeric Salts

| Diastereomeric Salt | Melting Point (°C) | Solubility in Methanol (g/100mL at 25°C) |

| (S)-VA · (R)-MBA | ~185-188 | Low |

| (R)-VA · (R)-MBA | N/A (in mother liquor) | High |

| (VA = Verapamilic Acid, MBA = α-Methylbenzylamine) |

Method 2: Preparative Chiral Chromatography

For higher purity and faster process development, preparative chiral chromatography is an excellent alternative, albeit with higher initial costs. This technique scales up the principles of analytical chiral HPLC.

Workflow for Preparative Chiral Chromatography:

Caption: Preparative chiral chromatography workflow.

Detailed Protocol for Preparative Chiral HPLC Separation:

-

Column Selection and Equilibration: A polysaccharide-based CSP, such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), is a suitable choice for preparative separation of verapamilic acid. Equilibrate the preparative column (e.g., 250 x 20 mm) with the mobile phase.

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and isopropanol with a small amount of a acidic modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., n-Hexane/Isopropanol/TFA, 80:20:0.1, v/v/v).

-

Sample Preparation: Dissolve the racemic verapamilic acid in the mobile phase at a high concentration (e.g., 20-50 mg/mL).

-

Injection and Fractionation: Inject a large volume of the sample onto the column. Monitor the elution profile with a UV detector and collect the fractions corresponding to the two separated enantiomer peaks.

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

-

Purity Analysis: Analyze the purity of each enantiomeric fraction using the analytical chiral HPLC method described in Section 3.2.

Table 3: Comparison of Preparative Isolation Methods

| Feature | Diastereomeric Salt Crystallization | Preparative Chiral Chromatography |

| Scalability | High | Moderate to High |

| Cost | Low (reagents, equipment) | High (CSP, solvent consumption) |

| Throughput | Lower (batch process) | Higher (continuous or semi-continuous) |

| Process Development | Can be time-consuming | Generally faster |

| Purity | High, may require recrystallization | Very high |

| Solvent Consumption | Moderate | High |

Conclusion and Future Perspectives

The resolution of verapamilic acid enantiomers is a mature and well-established field, with diastereomeric salt crystallization remaining the industrial method of choice for large-scale production due to its cost-effectiveness. However, the continuous evolution of chiral stationary phases is making preparative chromatography an increasingly viable and attractive alternative, especially for high-purity applications and rapid process development.

Future research in this area may focus on the development of enantioselective synthetic routes to verapamilic acid, which would circumvent the need for resolution altogether, thereby improving process efficiency and reducing waste. Furthermore, the exploration of novel and more efficient resolving agents and chromatographic media will continue to refine the tools available to chemists and pharmaceutical scientists in their pursuit of safer and more effective single-enantiomer drugs. This guide has provided a solid foundation, grounded in established scientific principles and practical methodologies, to empower researchers in this critical area of drug development.

References

-

Al-Hadiya, Z. H., Belal, F., Abd-El-Enien, M., & El-Sherif, Z. A. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]

-

Regis Technologies. (n.d.). Chiral Stationary Phases. [Link]

-

Ilisz, I., Aranyi, A., & Péter, A. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3326. [Link]

-

Sánchez, Á., & Marina, M. L. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 729-735. [Link]

-

Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8. [Link]

-

Al-Hadiya, Z. H., Belal, F., Abd-El-Enien, M., & El-Sherif, Z. A. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PubMed, 33917412. [Link]

- DeVita, V. T., Hellman, S., & Rosenberg, S. A. (1997). Cancer: Principles & Practice of Oncology. Lippincott-Raven.

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

-

University of Bath. (2021). Stereochemistry. [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

- Mehvar, R. (2001). Stereochemistry in drug action. Current Drug Topics, 1(1), 1-15.

-

Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634. [Link]

Sources

- 1. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. chiraltech.com [chiraltech.com]

An In-depth Technical Guide to the Stereochemistry of Verapamilic Acid and Its Significance in Drug Development

Abstract

Verapamil, a cornerstone in the management of cardiovascular diseases, is a phenylalkylamine calcium channel blocker administered as a racemic mixture.[1] The pharmacological activity of Verapamil is, however, highly stereoselective, with the (S)-enantiomer possessing significantly greater potency than its (R)-counterpart.[1] This stereospecificity originates from a single quaternary chiral center, the construction of which is a formidable synthetic challenge.[2] This technical guide delves into the stereochemistry of 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, commonly known as verapamilic acid, the key chiral intermediate in the synthesis of Verapamil. We will explore the methodologies for its chiral resolution, the subsequent conversion to enantiopure Verapamil, and the profound pharmacological and clinical significance of isolating these stereoisomers. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the critical role stereochemistry plays in the efficacy and development of chiral pharmaceuticals.

The Clinical & Chemical Dichotomy of Verapamil

Pharmacological Profile of a Racemic Drug

Verapamil is widely prescribed for the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[3] Its mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation and a reduction in cardiac contractility and conduction velocity.[1] Although effective, the clinical product is a 1:1 mixture of two enantiomers, (S)-Verapamil and (R)-Verapamil, which are not pharmacologically equivalent.

The Quaternary Stereocenter: Source of Stereoisomerism

The pharmacological duality of Verapamil stems from a single stereogenic center—a quaternary carbon atom. The three-dimensional arrangement of the substituents around this center gives rise to two non-superimposable mirror-image molecules, or enantiomers.[4] The absolute configuration at this center is designated as either (R) from the Latin rectus (right) or (S) from the Latin sinister (left), based on the Cahn-Ingold-Prelog priority rules.

Pharmacological Stereoselectivity: The Significance of Enantiopurity

In the chiral environment of the human body, enantiomers can exhibit vastly different pharmacological and pharmacokinetic profiles.[4][5] This is starkly evident with Verapamil, where the (S)-enantiomer is approximately 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer.[1] This disparity underscores the importance of producing single-enantiomer drugs to enhance therapeutic efficacy and potentially reduce side effects associated with the less active or off-target enantiomer (the distomer).[6]

Verapamilic Acid: The Crucial Chiral Precursor

The synthesis of enantiomerically pure Verapamil hinges on establishing the stereochemistry of its key precursor, verapamilic acid. This molecule contains the foundational quaternary chiral center that dictates the final stereochemistry of the active pharmaceutical ingredient (API).

Chemical Structure

Verapamilic acid is chemically named 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid. Its structure incorporates the challenging quaternary carbon that must be controlled to achieve the desired enantiomer of Verapamil.

Establishing Stereocontrol: Resolution and Synthesis

The creation of a single enantiomer of a chiral compound can be approached in two primary ways: resolving a racemic mixture or synthesizing the desired enantiomer directly (asymmetric synthesis). For verapamilic acid, classical resolution remains a robust and scalable method.

The Synthetic Hurdle: The Quaternary Carbon

Constructing a quaternary chiral center with high asymmetric induction is a well-known challenge in organic synthesis.[2] For this reason, many large-scale processes rely on chiral resolution, which separates a pre-formed racemic mixture.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

The most common method for resolving verapamilic acid involves its reaction with a chiral base, such as (R)- or (S)-α-methylbenzylamine, to form diastereomeric salts.[7] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[8]

Causality of Experimental Choices:

-

Choice of Resolving Agent: α-Methylbenzylamine is a readily available, inexpensive chiral amine that reliably forms crystalline salts with carboxylic acids like verapamilic acid. The choice between the (R) or (S) form of the amine determines which enantiomer of the acid will preferentially crystallize.

-

Solvent System: The solvent (e.g., ethanol, methanol, or mixtures) is critical. Its role is to create a solubility differential between the two diastereomeric salts. The desired salt should be sparingly soluble, allowing it to crystallize out of the solution, while the other salt remains dissolved. This is often determined through empirical screening.

-

Temperature Control: Cooling the solution reduces the solubility of the target salt, promoting crystallization and maximizing yield.

Step-by-Step Methodology:

-

Salt Formation: Dissolve racemic verapamilic acid in a suitable solvent, such as ethanol. Add an equimolar amount of a chiral resolving agent (e.g., (S)-α-methylbenzylamine).

-

Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration. The solid is now enriched in one diastereomer (e.g., the salt of (S)-verapamilic acid with (S)-α-methylbenzylamine).

-

Liberation of the Free Acid: Suspend the isolated salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylic acid and the resolving amine.

-

Extraction: Extract the enantiomerically pure verapamilic acid into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield the final product.

-

Validation: The enantiomeric excess (e.e.) of the resolved acid must be confirmed using a validated chiral analytical method, such as chiral HPLC.

From Enantiopure Precursor to Enantiopure Drug

Once the enantiomerically pure verapamilic acid is obtained, it is converted to the corresponding Verapamil enantiomer through a reliable synthetic sequence that preserves the stereochemical integrity of the chiral center.[7]

Protocol: Synthesis of (S)-Verapamil from (S)-Verapamilic Acid

The conversion involves two key steps: formation of a tertiary amide followed by its reduction.

Step-by-Step Methodology:

-

Amide Coupling:

-

Activate the carboxylic acid of (S)-verapamilic acid. This can be done by converting it to an acid chloride (e.g., with thionyl chloride) or by using a peptide coupling agent.

-